4-(4-Iodobenzoyl)piperazin-2-one
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Overview
Description
4-(4-Iodobenzoyl)piperazin-2-one is a chemical compound with the molecular formula C11H11IN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The presence of the iodobenzoyl group at the 4-position of the piperazin-2-one ring imparts unique chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodobenzoyl)piperazin-2-one can be achieved through various methods. One common approach involves the reaction of 4-iodobenzoic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction typically occurs under mild conditions, with the use of an appropriate solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodobenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of this compound with different substituents replacing the iodine atom.
Oxidation and Reduction Reactions: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Iodobenzoyl)piperazin-2-one has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Iodobenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminobenzoyl)piperazin-2-one: Similar structure but with an amino group instead of an iodine atom.
4-(4-Bromobenzoyl)piperazin-2-one: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
4-(4-Iodobenzoyl)piperazin-2-one is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs . The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Properties
Molecular Formula |
C11H11IN2O2 |
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Molecular Weight |
330.12 g/mol |
IUPAC Name |
4-(4-iodobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H11IN2O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7H2,(H,13,15) |
InChI Key |
ISBIAJVZZFEBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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